molecular formula C9H14O B1672270 Isophorone CAS No. 78-59-1

Isophorone

Cat. No. B1672270
M. Wt: 138.21 g/mol
InChI Key: HJOVHMDZYOCNQW-UHFFFAOYSA-N
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Patent
US05516928

Procedure details

To 622 g (4.5 mol) of isophorone in the presence of 4 g (0.021 mol) of triethylmethylammonium methylcarbonate there are added 288.3 g of a mixture of 3 mol of HCN and 1.5 mol of isophorone, over a period of 120 min and at a reaction temperature of 120° C. The HCN conversion at the end of the reaction is 99.9%. Following neutralization with 2.4g of H3PO4 the mixture is distilled. There are obtained 424.1 g of isophorone and 479.2 g of 3-cyano-3,5,5-trimethylcyclohexanone: the distillation residues weigh 12.8 g, this is equivalent to 1.4% based on the crude product used. The 3-cyano-3,5,5-trimethylcyclohexanone yield is thus 96.7% and the isophorone selectivity 99%.
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
288.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.COC(=O)[O-].C([N+](CC)(CC)C)C.[CH:24]#[N:25].OP(O)(O)=O>>[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:24]([C:4]1([CH3:10])[CH2:5][C:6]([CH3:8])([CH3:7])[CH2:9][C:2](=[O:1])[CH2:3]1)#[N:25] |f:1.2|

Inputs

Step One
Name
Quantity
622 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Name
Quantity
4 g
Type
reactant
Smiles
COC([O-])=O.C(C)[N+](C)(CC)CC
Name
mixture
Quantity
288.3 g
Type
reactant
Smiles
Name
Quantity
3 mol
Type
reactant
Smiles
C#N
Name
Quantity
1.5 mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 120° C
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
O=C1C=C(CC(C)(C)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 424.1 g
Name
Type
product
Smiles
C(#N)C1(CC(CC(C1)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 479.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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